4-Methylbenzyl alcohol

Catalog No.
S593059
CAS No.
589-18-4
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzyl alcohol

CAS Number

589-18-4

Product Name

4-Methylbenzyl alcohol

IUPAC Name

(4-methylphenyl)methanol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3

InChI Key

KMTDMTZBNYGUNX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CO

Solubility

1 to 10 mg/mL at 70.7° F (NTP, 1992)
0.06 M
Very soluble in ether, ethanol
In water, 0.063 M (7,710 mg/L) at 25 °C
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

4-methylbenzyl alcohol, para-methylbenzyl alcohol

Canonical SMILES

CC1=CC=C(C=C1)CO

As a Laboratory Reagent:

-MBA finds use in various laboratory settings due to its properties.

  • Solvent: Its solubility in organic solvents like ethanol, methanol, and ether makes it suitable for dissolving other research chemicals [].
  • Synthetic Precursor: It acts as a starting material for the synthesis of other chemicals, such as 4-methyl-benzaldehyde, a common intermediate in organic synthesis [].
  • Study of Biological Processes: 4-MBA can be used to study specific biological processes, including its role as a xenobiotic metabolite, meaning a compound foreign to an organism that undergoes metabolic transformation [].

Please note

It's important to remember that 4-MBA can be an irritant and requires proper handling and safety precautions in a laboratory setting.

Investigating its Potential Biological Activities:

Some preliminary research suggests potential biological activities of 4-MBA, although these are still under investigation and require further exploration.

  • Antimicrobial Activity: Studies have shown that 4-MBA exhibits antimicrobial activity against some bacterial and fungal strains. However, further research is needed to determine its effectiveness and potential applications.
  • Other Potential Activities: Limited studies suggest 4-MBA may have other potential biological activities, including antioxidant and anticancer properties. However, these findings require significant further investigation and validation before drawing any conclusive statements.

4-Methylbenzyl alcohol, also known as p-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O and a molecular weight of 122.17 g/mol. It appears as a white crystalline solid or needles and has a mild floral odor. The compound has a melting point ranging from 59 to 61 °C and a boiling point of approximately 217 °C. It is slightly soluble in water but readily dissolves in organic solvents like methanol and ether .

4-Methylbenzyl alcohol itself does not have a well-defined mechanism of action in biological systems. Research on its specific biological activity is limited.

While detailed data is limited, 4-methylbenzyl alcohol is likely to exhibit mild irritation upon contact with skin and eyes. It is recommended to follow standard laboratory safety procedures when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [4].

[4] 4-Methylbenzyl alcohol - SAFETY DATA SHEET - Fisher Scientific ()

4-Methylbenzyl alcohol is reactive towards various agents, including:

  • Acids: It can undergo protonation and subsequent reactions.
  • Acid Chlorides and Anhydrides: It reacts to form esters or other derivatives.
  • Oxidizing Agents: This compound can be oxidized to form corresponding aldehydes or ketones .

When heated to decomposition, it emits acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide .

The biological activity of 4-methylbenzyl alcohol has been studied in various contexts. It exhibits antimicrobial properties, making it useful in formulations aimed at inhibiting bacterial growth. Furthermore, its mild floral scent contributes to its use in perfumery, and it has been investigated for potential applications in flavoring agents due to its pleasant aroma .

4-Methylbenzyl alcohol can be synthesized through several methods:

  • Reduction of p-Tolualdehyde: The most common method involves the reduction of p-tolualdehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Hydrolysis of Methylbenzenesulfonate: Another method includes hydrolyzing methylbenzenesulfonate derivatives .
  • Catalytic Hydrogenation: This method employs palladium on carbon catalysts for the hydrogenation of p-tolualdehyde .

4-Methylbenzyl alcohol finds applications in various fields:

  • Fragrance Industry: Used as a key ingredient in perfumes due to its floral scent.
  • Flavoring Agent: Incorporated into food products for flavor enhancement.
  • Laboratory Reagent: Utilized in organic synthesis and chemical research.
  • Raw Material: Serves as a precursor for polycarbonates and other chemical compounds .

Studies have indicated that 4-methylbenzyl alcohol interacts with biological systems primarily through its antimicrobial properties. Its ability to inhibit certain bacterial strains has been documented, making it a candidate for use in personal care products and preservatives. Further research may explore its interactions with enzymes or cellular receptors that could elucidate additional biological roles .

Several compounds share structural similarities with 4-methylbenzyl alcohol. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Benzyl AlcoholAromatic alcoholSimple structure; widely used as a solvent
p-Tolyl AlcoholMethyl group at para positionUsed mainly in industrial applications
2-Methylbenzyl AlcoholMethyl group at ortho positionHas different reactivity patterns
3-Methylbenzyl AlcoholMethyl group at meta positionDistinct odor profile compared to 4-methyl variant

4-Methylbenzyl alcohol is unique due to its specific placement of the methyl group relative to the hydroxymethyl group, which influences its reactivity and biological activity compared to similar compounds .

Physical Description

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992)
Solid
White solid; Weak floral aroma

Color/Form

Needles from ligroin
White crystalline powde

XLogP3

1.6

Boiling Point

423 °F at 760 mm Hg (NTP, 1992)
217.0 °C
217 °C

Density

0.978 at 72 °F (NTP, 1992)
0.978 g/cu cm at 22 °C

LogP

1.58 (LogP)
log Kow = 1.58

Melting Point

138 to 142 °F (NTP, 1992)
61.5 °C
Mp 61-62 ° (57-58 °)
61-62°C

UNII

EXZ915A627

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (16.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.053 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

589-18-4
31831-37-5

Wikipedia

4-methylbenzyl alcohol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

p-Tolyl alcohol is commercially prepared by reducing p-tolyl aldehyde.

General Manufacturing Information

Benzenemethanol, ar-methyl-: INACTIVE
Benzenemethanol, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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